molecular formula C12H24N2O B11983824 N-Cyclohexyl-N'-(1,2-dimethylpropyl)urea CAS No. 303092-09-3

N-Cyclohexyl-N'-(1,2-dimethylpropyl)urea

Cat. No.: B11983824
CAS No.: 303092-09-3
M. Wt: 212.33 g/mol
InChI Key: XWSLHQWUWZWPIP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea is an organic compound with the molecular formula C12H24N2O It is a urea derivative characterized by the presence of a cyclohexyl group and a 1,2-dimethylpropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea typically involves the reaction of cyclohexylamine with 1,2-dimethylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

Industrial production of N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of bifunctional epoxide hydrolase 2, which plays a role in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea: C12H24N2O

    N-Cyclohexyl-N’-(3-hydroxypropyl)urea: C10H20N2O2

    N-Cyclohexyl-N’-(1,2,2-trimethylpropyl)urea: C13H26N2O

    N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea: C13H26N2O

Uniqueness

N-Cyclohexyl-N’-(1,2-dimethylpropyl)urea is unique due to its specific structural features, such as the presence of both cyclohexyl and 1,2-dimethylpropyl groups. These structural elements contribute to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

303092-09-3

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-cyclohexyl-3-(3-methylbutan-2-yl)urea

InChI

InChI=1S/C12H24N2O/c1-9(2)10(3)13-12(15)14-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H2,13,14,15)

InChI Key

XWSLHQWUWZWPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)NC1CCCCC1

Origin of Product

United States

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